![molecular formula C12H13Cl3N2O B2890239 2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide CAS No. 251097-19-5](/img/structure/B2890239.png)
2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
“2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide” is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a trichloroacetamide group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide” includes a pyrrolidine ring and a trichloroacetamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The trichloroacetamide group is a functional group consisting of an acetamide backbone with three chlorine atoms attached to the same carbon .Scientific Research Applications
- Anticancer Potential : Researchers have explored the anticancer properties of this compound due to its unique structure. It may inhibit specific pathways involved in tumor growth and metastasis .
- Targeting Kinases : The compound’s pyrrolidine moiety suggests potential kinase inhibition. Investigating its effects on kinases involved in disease pathways could lead to novel drug candidates .
- Pesticide Development : The trichloroacetamide group in this compound makes it interesting for pesticide research. Scientists study its efficacy against pests and its environmental impact .
- Polymer Modification : Researchers have explored incorporating this compound into polymers to enhance their properties. It may improve mechanical strength, thermal stability, or flame resistance .
- Chiral Separation : The chiral center in the pyrrolidine ring offers opportunities for chiral separation techniques. Scientists investigate its use as a chiral selector in chromatography .
- Neurological Studies : Given its phenyl and pyrrolidine components, this compound could interact with neurotransmitter receptors. Researchers explore its effects on neuronal function and potential therapeutic applications .
- Water Treatment : The compound’s chlorine atoms suggest potential use in water treatment. Researchers investigate its ability to remove contaminants or inhibit microbial growth .
Medicinal Chemistry and Drug Development
Agricultural Science
Materials Science
Analytical Chemistry
Pharmacology
Environmental Science
Future Directions
The future directions for the research and development of “2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide” and similar compounds could involve further exploration of the pharmacophore space, optimization of the structure for specific biological activities, and investigation of the influence of steric factors on biological activity .
Mechanism of Action
Mode of Action
It is known that the pyrrolidine group in the compound confers liposolubility, which facilitates passage across the cell membrane .
Pharmacokinetics
The presence of the pyrrolidine group in the compound may enhance its liposolubility, potentially influencing its absorption and distribution within the body .
properties
IUPAC Name |
2,2,2-trichloro-N-(4-pyrrolidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3N2O/c13-12(14,15)11(18)16-9-3-5-10(6-4-9)17-7-1-2-8-17/h3-6H,1-2,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSITZTHWJZGCQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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